molecular formula C9H13NO3 B135716 Ethyl-5-isopropyl-isoxazole-4-carboxylate CAS No. 134540-96-8

Ethyl-5-isopropyl-isoxazole-4-carboxylate

Cat. No.: B135716
CAS No.: 134540-96-8
M. Wt: 183.2 g/mol
InChI Key: GUGRQPLUIICKOP-UHFFFAOYSA-N
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Description

Ethyl-5-isopropyl-isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-5-isopropyl-isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl-5-isopropyl-isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl-5-isopropyl-isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-5-isopropyl-isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways .

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar ring structure.

    Oxazole: An analog with the nitrogen atom in a different position.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom.

Uniqueness: Ethyl-5-isopropyl-isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-propan-2-yl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-10-13-8(7)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGRQPLUIICKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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